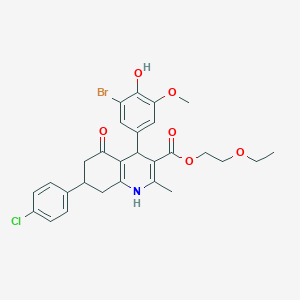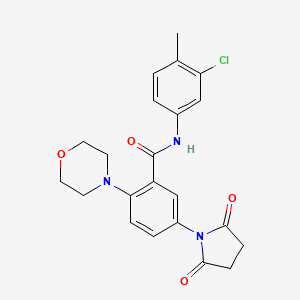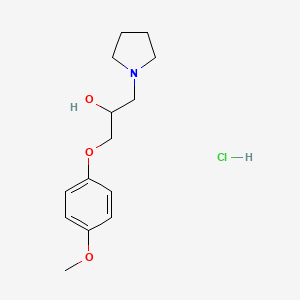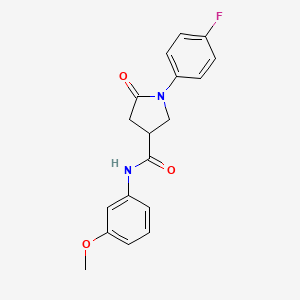
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FMeO-PPP and belongs to the class of pyrrolidinecarboxamide derivatives.
Applications De Recherche Scientifique
FMeO-PPP has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. FMeO-PPP has also been found to have potential as an antidepressant and anxiolytic agent. Additionally, FMeO-PPP has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of FMeO-PPP is not fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is involved in various physiological processes such as neurotransmission, ion channel regulation, and cell differentiation. FMeO-PPP has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
FMeO-PPP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. FMeO-PPP has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FMeO-PPP has been found to have anxiolytic and antidepressant effects by modulating the activity of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
FMeO-PPP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. FMeO-PPP is also highly soluble in organic solvents, which makes it easy to handle and use in various experiments. However, FMeO-PPP has some limitations for lab experiments. It is a relatively new compound, and its effects on humans are not fully understood. Additionally, FMeO-PPP may have potential side effects that need to be further studied.
Orientations Futures
There are several future directions for the study of FMeO-PPP. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of Parkinson's disease and other neurological disorders. Additionally, FMeO-PPP can be studied for its potential use in the treatment of inflammation and pain. Further studies are needed to fully understand the mechanism of action and potential side effects of FMeO-PPP.
Conclusion
In conclusion, FMeO-PPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method has been extensively studied and optimized for higher yields and purity. FMeO-PPP has been found to have potential applications in various fields of scientific research, including anti-inflammatory, analgesic, and neuroprotective properties. The exact mechanism of action of FMeO-PPP is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. FMeO-PPP has several advantages for lab experiments, but its potential side effects need to be further studied. There are several future directions for the study of FMeO-PPP, including its potential use as an antidepressant and anxiolytic agent and in the treatment of Parkinson's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of FMeO-PPP involves the reaction between 4-fluoroaniline and 3-methoxybenzaldehyde in the presence of acetic anhydride and pyrrolidine. The resulting intermediate product is then treated with oxalyl chloride and pyridine to obtain the final product, FMeO-PPP. The synthesis method has been extensively studied and optimized for higher yields and purity.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-4-2-3-14(10-16)20-18(23)12-9-17(22)21(11-12)15-7-5-13(19)6-8-15/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIDWIVSHXKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
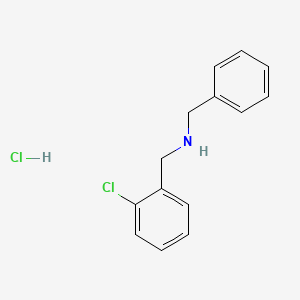
![1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate](/img/structure/B5163720.png)

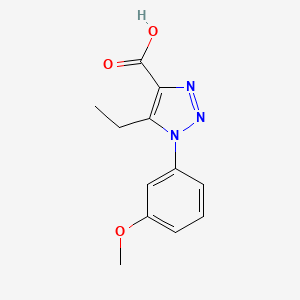
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
